molecular formula C6H5BrN2O4S B2626774 4-Bromo-2-nitrobenzenesulfonamide CAS No. 89581-41-9

4-Bromo-2-nitrobenzenesulfonamide

Cat. No.: B2626774
CAS No.: 89581-41-9
M. Wt: 281.08
InChI Key: RLOBLCKPLSPZIT-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrN2O4S.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitrobenzenesulfonamide typically involves the nitration of 4-bromobenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonamide
  • 4-Bromo-2-nitrobenzenesulfonyl chloride
  • 4-Amino-2-nitrobenzenesulfonamide

Uniqueness

4-Bromo-2-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its bromine and nitro groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

4-Bromo-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C6_6H5_5BrN2_2O4_4S
  • Molecular Weight : 257.09 g/mol
  • Melting Point : Approximately 189-194 °C
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacterial strains, including those resistant to conventional antibiotics. The compound works by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA synthesis.

The primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthesis pathway in bacteria. By obstructing this enzyme, this compound effectively reduces the availability of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.

Anti-inflammatory Effects

Recent research indicates that this compound may also possess anti-inflammatory properties. It has been shown to modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This modulation can lead to reduced production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the mitochondrial pathway of apoptosis, suggesting its potential use as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates NF-kB signaling pathway
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent for resistant infections.

Case Study 2: Anti-inflammatory Potential

Research conducted at the University of Bath investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered intraperitoneally, resulting in a marked decrease in joint swelling and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory conditions.

Case Study 3: Cancer Therapeutics

A recent publication in Cancer Research explored the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis, indicating its potential role as an adjunct therapy in cancer treatment.

Properties

IUPAC Name

4-bromo-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOBLCKPLSPZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-41-9
Record name 4-bromo-2-nitrobenzenesulfonamide
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